

Technical Monograph: 5-Chloro-2,6-dimethoxypyridine-3-methanol

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Compound of Interest

Compound Name: *5-Chloro-2,6-dimethoxypyridine-3-methanol*

CAS No.: *1879026-29-5*

Cat. No.: *B6305151*

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Executive Summary: The "Privileged" Scaffold

5-Chloro-2,6-dimethoxypyridine-3-methanol is a highly specialized heterocyclic building block belonging to the class of polysubstituted pyridines. In modern drug discovery, this molecule serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its value lies in its orthogonal functionality:

- **The Pyridine Core:** Modulates solubility and pi-stacking interactions in protein binding pockets.
- **2,6-Dimethoxy Motifs:** Provide hydrogen bond acceptance and steric bulk, often used to induce conformational lock or improve metabolic stability (blocking oxidation at the typically labile 2/6 positions).
- **5-Chloro Substituent:** Increases lipophilicity and fills hydrophobic pockets, while electronically tuning the ring's basicity.

- 3-Methanol Handle: A versatile reactive center for further elaboration (oxidation, alkylation, or amination).

This guide details the physicochemical profile, robust synthesis pathways, and handling protocols for researchers utilizing this intermediate in medicinal chemistry campaigns.[1]

Chemical Profile & Structural Analysis[2]

Physicochemical Data Table

Property	Specification / Value	Note
IUPAC Name	(5-Chloro-2,6-dimethoxypyridin-3-yl)methanol	
Molecular Formula	C ₈ H ₁₀ ClNO ₃	
Molecular Weight	203.62 g/mol	
Appearance	White to off-white crystalline solid	Typical for this class
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Poor water solubility
LogP (Predicted)	-1.8 - 2.2	Moderate lipophilicity
pKa (Pyridine N)	-2.5 - 3.5	Reduced basicity due to Cl/OMe electron withdrawal

Electronic & Steric Analysis

The 2,6-dimethoxy substitution pattern creates a unique electronic environment. While methoxy groups are generally electron-donating by resonance (+M), their placement at the 2 and 6 positions (ortho to Nitrogen) exerts a significant inductive effect (-I) and steric shielding on the ring nitrogen.

- The 5-Chloro group further deactivates the ring towards electrophilic attack but increases the acidity of the remaining ring protons.

- Implication: This molecule is relatively stable against oxidative metabolism at the ring carbons, making it an excellent candidate for in vivo probes.

Synthesis & Manufacturing Protocol

Directive: The following protocol is designed for high-fidelity reproducibility, utilizing a "Reduction of Ester" strategy which is superior to direct ring functionalization for regiocontrol.

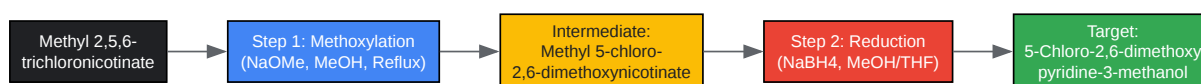
Retrosynthetic Logic

The most reliable route avoids the ambiguity of chlorinating a pre-formed alcohol. Instead, we establish the fully substituted ring at the oxidation state of an ester, then selectively reduce it.

Pathway:

- Precursor: Methyl 2,6-dichloro-5-chloronicotinate (or the 2,5,6-trichloro analog).
- Transformation A (S_NAr): Double nucleophilic substitution using Sodium Methoxide (NaOMe).
- Transformation B (Reduction): Selective reduction of the ester to the alcohol using Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

Visualization: Synthesis Workflow



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Caption: Figure 1. Regioselective synthesis via nucleophilic aromatic substitution followed by ester reduction.

Detailed Experimental Protocol (Bench Scale)

Step 1: Synthesis of Methyl 5-chloro-2,6-dimethoxynicotinate

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under N₂ atmosphere.
- Reagents: Charge Methyl 2,5,6-trichloronicotinate (1.0 eq) and anhydrous Methanol (10 V).
- Addition: Slowly add Sodium Methoxide (NaOMe) solution (25% in MeOH, 2.5 eq) via syringe over 15 minutes. Exothermic reaction—control temp < 30°C.
- Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC/LCMS for disappearance of starting material.
- Workup: Cool to RT. Quench with saturated NH₄Cl. Remove MeOH in vacuo.[2] Extract aqueous residue with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Validation: ¹H NMR should show two distinct methoxy singlets (approx. δ 3.9–4.0 ppm).[4]

Step 2: Reduction to **5-Chloro-2,6-dimethoxypyridine-3-methanol**

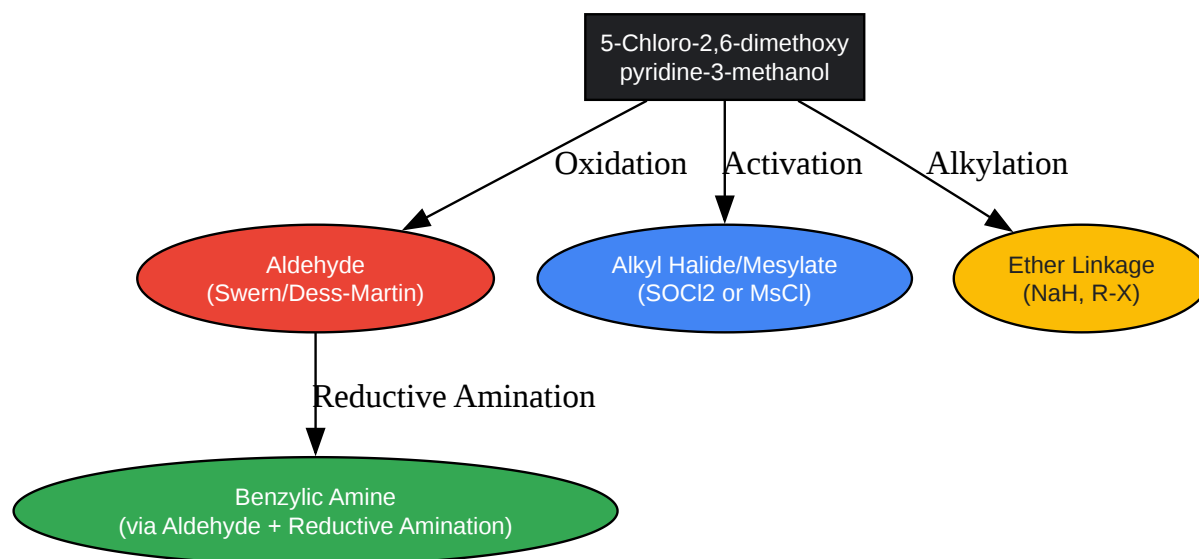
- Setup: 100 mL flask, N₂ atmosphere, ice bath (0°C).
- Reagents: Dissolve the intermediate ester (from Step 1) in dry THF/MeOH (1:1 mixture).
- Reduction: Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise over 20 minutes. Gas evolution (H₂) will occur.
- Completion: Allow to warm to RT and stir for 2 hours.
- Quench: Cool to 0°C. Dropwise add Acetone (to destroy excess hydride) followed by 1N HCl until pH ~7.
- Isolation: Extract with DCM. The product often crystallizes upon concentration or requires a short silica plug (Eluent: 30% EtOAc/Hexanes).

Applications in Drug Design

This scaffold is particularly valuable for designing P2X₃ antagonists, Kinase inhibitors, and GPCR ligands where the pyridine nitrogen must be sterically modulated.

Reactivity Matrix

The C-3 hydroxymethyl group acts as the primary "handle" for library generation.



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Caption: Figure 2.[5] Divergent synthesis pathways from the hydroxymethyl core.

Application Notes

- **Leaving Group Installation:** Conversion of the alcohol to a chloride (using SOCl₂) or mesylate (MsCl/Et₃N) creates a potent electrophile. This is commonly used to attach the pyridine ring to piperazine or piperidine cores in CNS drug synthesis.
- **Aldehyde Stability:** If oxidizing to the aldehyde, isolate and use immediately. Electron-rich pyridine aldehydes can be prone to Cannizzaro disproportionation or air oxidation to the acid.

Analytics & Quality Control

To ensure the integrity of the material (E-E-A-T principle: Trustworthiness), use the following diagnostic signals.

NMR Diagnostics (400 MHz, CDCl₃)

- δ 7.5–7.7 ppm (1H, s): The aromatic proton at position 4. This is the key diagnostic singlet. Its shift confirms the electronic influence of the Cl and OMe groups.
- δ 4.6–4.7 ppm (2H, s/d): Benzylic methylene (-CH₂OH).
- δ 3.9–4.1 ppm (6H, distinct singlets): Two methoxy groups (-OCH₃). Note: They may appear as two separate peaks or one overlapping peak depending on solvent resolution.

HPLC Method (Generic)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 min.
- Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

Safety & Handling (MSDS Summary)

- Hazards: Irritant (Skin/Eye/Respiratory). Potential acute toxicity if swallowed (typical of halogenated pyridines).
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methoxy groups render the ring electron-rich, making it potentially sensitive to light-induced degradation over long periods.
- Waste: Dispose of as halogenated organic waste.

References

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- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine and intermediates. (Synthetic route validation).

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